molecular formula C6H14OS B033394 3-Mercapto-1-hexanol CAS No. 51755-83-0

3-Mercapto-1-hexanol

Cat. No.: B033394
CAS No.: 51755-83-0
M. Wt: 134.24 g/mol
InChI Key: TYZFMFVWHZKYSE-UHFFFAOYSA-N
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Description

3-Mercapto-1-hexanol: is an organic compound with the molecular formula C6H14OS . It is a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a hexanol backbone. This compound is known for its distinct odor and is often used in the flavor and fragrance industry .

Scientific Research Applications

Chemistry: 3-Mercapto-1-hexanol is used as a building block in organic synthesis. It is employed in the preparation of various sulfur-containing compounds and as a ligand in coordination chemistry .

Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It is also used in the synthesis of biologically active molecules .

Medicine: Its ability to form disulfide bonds makes it useful in the development of prodrugs and drug delivery systems .

Industry: this compound is widely used in the flavor and fragrance industry due to its distinct odor. It is also used in the production of polymers and as a stabilizer in various industrial processes .

Safety and Hazards

3-Mercapto-1-hexanol can cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

While the future directions of 3-Mercapto-1-hexanol are not explicitly mentioned in the search results, it has been shown to have potential applications in the development of blackcurrant aroma in red wine . It is also used to produce hydrophilic self-assembled monolayers (SAMs), which can be further functionalized with various groups even when attached to gold nanoclusters .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 1-Hexene: One common method involves the hydrothiolation of 1-hexene using hydrogen sulfide in the presence of a radical initiator.

    Reduction of 3-Mercaptohexanone: Another method involves the reduction of 3-mercaptohexanone using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 3-mercapto-1-hexanol often involves the hydrothiolation method due to its efficiency and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Mercapto-1-hexanol is unique due to its specific position of the sulfhydryl group, which imparts distinct chemical and physical properties. Its ability to form disulfide bonds and interact with metal ions makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

3-sulfanylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFMFVWHZKYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866216
Record name 1-Hexanol, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear liquid
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

198.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-1-hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol and heptane
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.980
Record name 3-Mercaptohexanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/495/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51755-83-0
Record name 3-Mercaptohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51755-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Mercaptohexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexanol, 3-mercapto-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexanol, 3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTOHEXANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.703
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Record name 1-Hexanol, 3-mercapto
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-MERCAPTOHEXANOL
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Record name 3-Mercapto-1-hexanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040152
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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